4-(4-Bromophenyl)azetidin-2-one
Description
Significance of β-Lactam Core Structures in Pharmaceutical Chemistry and Organic Synthesis
The β-lactam (beta-lactam) ring, chemically known as a 2-azetidinone, is a four-membered cyclic amide. pnrjournal.com This structural motif is of immense importance in medicinal chemistry, primarily due to its presence in the core of the most widely used antibiotic families: the penicillins, cephalosporins, carbapenems, and monobactams. nih.govniscpr.res.in These β-lactam antibiotics function by inhibiting the biosynthesis of the bacterial cell wall, a mechanism that has been a lifesaver for decades. nih.gov The high reactivity of the strained β-lactam ring is crucial for its biological activity, as it acylates and deactivates the penicillin-binding proteins (PBPs) that are essential for cross-linking the peptidoglycan layer of bacterial cell walls. mdpi.com
Beyond its celebrated role in antibiotics, the β-lactam ring is a versatile synthon in organic synthesis. The inherent ring strain allows for selective bond cleavage, making it a powerful building block for creating diverse and complex organic molecules, including β-amino acids and their derivatives, peptides, and other biologically significant compounds that may not even contain the β-lactam ring in their final structure. mdpi.com
Overview of Azetidin-2-ones as Key Heterocyclic Scaffolds in Medicinal Chemistry
Azetidin-2-ones, the fundamental structure of β-lactams, are recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term reflects their ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Research has demonstrated that derivatives of azetidin-2-one (B1220530) exhibit not only antibacterial properties but also a diverse array of other biological effects. These include potential applications as antifungal, anticonvulsant, anti-inflammatory, and even anticancer agents. researchgate.netut.ac.irmdpi.com
The versatility of the azetidin-2-one scaffold allows for chemical modifications at various positions on the ring, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. This has led to the synthesis of extensive libraries of azetidin-2-one derivatives for screening against numerous diseases. nih.govresearchgate.net For instance, some azetidin-2-one derivatives have been investigated for their potential as cholesterol absorption inhibitors, showcasing the broad therapeutic potential of this heterocyclic system. mdpi.com
Research Context and Importance of Substituted Phenyl Azetidin-2-ones
The introduction of a substituted phenyl group onto the azetidin-2-one ring system, as seen in 4-(4-Bromophenyl)azetidin-2-one, is a common strategy in medicinal chemistry to explore and enhance biological activity. The nature and position of the substituent on the phenyl ring can significantly influence the compound's potency and selectivity. nih.govnih.gov
Research into substituted phenyl azetidin-2-ones has yielded compounds with promising activities. For example, studies have shown that the presence of electron-withdrawing groups, such as halogens (like the bromo group in the titular compound) or nitro groups, on the phenyl ring can lead to significant antimicrobial and anticancer potential. nih.govnih.gov Specifically, derivatives with a 4-bromophenyl substituent have been synthesized and investigated for their potential as antimicrobial and anticancer agents. ejpmr.comresearchgate.net In some studies, these compounds have served as intermediates in the synthesis of more complex molecules with potential therapeutic applications. researchgate.netijpronline.com The investigation of this compound and its analogues is part of a broader effort to develop novel therapeutic agents by leveraging the proven biological significance of the azetidin-2-one scaffold and the modulating effects of phenyl ring substitutions. nih.govcu.edu.egresearchgate.net
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIKXVRYGIZALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103247-89-8 | |
| Record name | 4-(4-bromophenyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 4 Bromophenyl Azetidin 2 One and Its Derivatives
Foundational Synthetic Approaches to Azetidin-2-ones
The construction of the azetidin-2-one (B1220530) ring is a pivotal step, and several classical methods have proven to be robust and versatile.
First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) and an imine remains one of the most general and significant methods for synthesizing β-lactams. wikipedia.orgacs.orgchemijournal.com This reaction involves the formation of two new stereocenters at the C3 and C4 positions of the β-lactam ring. researchgate.net
The mechanism is generally accepted to be a two-step process. acs.orgnih.gov The initial step involves a nucleophilic attack by the nitrogen atom of the imine on the central carbonyl carbon of the ketene. wikipedia.orgacs.org This leads to the formation of a zwitterionic intermediate. wikipedia.orgnih.gov The second step is a conrotatory electrocyclic ring closure of this intermediate to form the final four-membered β-lactam ring. acs.orgmdpi.com
The stereochemical outcome of the Staudinger reaction, yielding either cis or trans β-lactams, is influenced by several factors, including the electronic properties of the substituents on both the ketene and the imine. nih.govorganic-chemistry.org Generally, electron-donating groups on the ketene tend to favor the formation of cis products, while electron-withdrawing groups favor trans products. organic-chemistry.org The reaction conditions, such as solvent polarity and temperature, can also play a role in determining the diastereoselectivity. researchgate.net Ketenes are often highly reactive and are typically generated in situ from precursors like acyl chlorides by treatment with a tertiary amine. mdpi.com
Beyond cycloadditions, various intramolecular cyclization reactions serve as powerful tools for constructing the azetidinone ring. These methods involve forming one of the four bonds of the ring in the final step and are categorized based on which bond is formed (N1-C2, C2-C3, C3-C4, or N1-C4).
One prominent strategy is the ester enolate-imine condensation. acs.org This reaction involves the stereoselective addition of a metal enolate of an ester to an imine, which generates the aza-anion of a β-amino ester. acs.org This intermediate then undergoes intramolecular ring closure to furnish the β-lactam. acs.org Intramolecular versions of this reaction have been developed, where the enolate and imine functionalities are present in the same molecule, leading to the formation of polycyclic β-lactam systems with high stereocontrol. acs.org
Other cyclization strategies include radical cyclizations and copper-catalyzed intramolecular C-H amidation. researchgate.netthieme-connect.com For instance, the cyclization of 4-(3′-butenyl)azetidin-2-one can lead to the formation of bicyclic carbapenam (B8450946) ring systems. consensus.app These diverse cyclization methods provide alternative pathways to the azetidinone core, often allowing for the synthesis of complex structures that may be challenging to access through other means. researchgate.net
Targeted Synthesis of 4-(4-Bromophenyl)azetidin-2-one Analogues
The synthesis of the specific target molecule, this compound, and its derivatives often employs the foundational reactions but with substrates specifically chosen to incorporate the bromophenyl group.
A widely utilized and effective method for synthesizing 4-aryl-azetidin-2-ones involves the reaction of a Schiff base (imine) with a suitable ketene precursor. chemijournal.comderpharmachemica.com The Schiff base is typically prepared through the condensation of an aromatic aldehyde with a primary amine. chemijournal.comaip.org For the synthesis of 4-(4-bromophenyl) substituted azetidinones, the key intermediate is a Schiff base derived from 4-bromobenzaldehyde (B125591).
For example, the condensation of 4-bromobenzaldehyde with an appropriate aniline (B41778) derivative yields the corresponding N-aryl-(4-bromobenzylidene)imine. This Schiff base then serves as the imine component in the subsequent cycloaddition reaction to form the azetidinone ring. researchgate.net This approach is highly modular, as variations in the amine component of the Schiff base allow for the introduction of diverse substituents at the N1 position of the β-lactam ring.
Chloroacetyl chloride is a frequently used and commercially available reagent for the in situ generation of chloroketene, which then undergoes cycloaddition with an imine. mdpi.comderpharmachemica.com The reaction is typically carried out in the presence of a tertiary amine, such as triethylamine (B128534) (TEA), which acts as a base to dehydrohalogenate the chloroacetyl chloride. chemijournal.commedipol.edu.tr
The general procedure involves dissolving the Schiff base (e.g., one prepared from 4-bromobenzaldehyde) and triethylamine in an inert solvent like dioxane or dimethylformamide (DMF). medipol.edu.trcore.ac.ukrjptonline.org Chloroacetyl chloride is then added dropwise to the cooled and stirred solution. chemijournal.com The resulting chloroketene reacts with the imine in a [2+2] cycloaddition to yield the 3-chloro-azetidin-2-one derivative. medipol.edu.trresearchgate.net This method has been successfully applied to synthesize a wide range of 3-chloro-1,4-diarylazetidin-2-ones. mdpi.com
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
| Schiff Base | Chloroacetyl Chloride | Triethylamine | Dioxane/DMF | 3-Chloro-azetidin-2-one |
This interactive table summarizes the general reaction for azetidinone ring closure using chloroacetyl chloride.
A specific example highlighting the synthesis of a more complex derivative is the reaction between 2,2'-(ethane-1,2-diylbis(sulfanediyl))diacetic acid and the Schiff base, 4-bromo-N-(4-bromobenzylidene)aniline. researchgate.netejpmr.com This reaction leads to the formation of a bis-azetidinone, specifically 3,3'-(ethane-1,2-diylbis(sulfanediyl))bis(1,4-bis(4-bromophenyl)azetidin-2-one). researchgate.netresearchgate.net
In this synthesis, the dicarboxylic acid is activated, likely forming a bis-ketene intermediate in situ. This reactive intermediate then undergoes a double Staudinger cycloaddition with two equivalents of the 4-bromo-substituted Schiff base. The structure of the resulting bis-β-lactam has been confirmed through various spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and Mass spectrometry. researchgate.netejpmr.com This synthetic route demonstrates the utility of the Staudinger reaction in constructing complex molecules containing multiple azetidinone rings linked by a functionalized tether.
| Reactant 1 | Reactant 2 | Product |
| 2,2'-(ethane-1,2-diylbis(sulfanediyl))diacetic acid | 4-Bromo-N-(4-bromobenzylidene)aniline | 3,3'-(ethane-1,2-diylbis(sulfanediyl))bis(1,4-bis(4-bromophenyl)azetidin-2-one) |
This interactive table details the specific reactants and product for the synthesis of the bis-azetidinone.
Multi-step Synthetic Routes from Bromophenyl-containing Precursors
The construction of the this compound scaffold often begins with precursors already containing the bromophenyl moiety. These multi-step syntheses provide a reliable pathway to the target molecule and its derivatives.
A common strategy involves the reaction of a bromophenyl-containing amine with a suitable three-carbon synthon. For instance, 4-bromoaniline (B143363) can be used as a starting material in the synthesis of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate can then undergo S-alkylation with a reagent like 2-bromo-1-phenylethanone, followed by reduction to yield a secondary alcohol derivative. mdpi.com
Another approach starts with p-bromoacetophenone, which can be reacted with thiourea (B124793) in the presence of iodine to form 4-(4-bromophenyl)thiazol-2-amine. nih.gov This intermediate serves as a versatile platform for further elaboration into more complex azetidinone-containing structures through reactions with various aromatic aldehydes. nih.gov
A multi-step sequence to access trisubstituted azetidines begins with N-allyl amino diols derived from 4-bromophenyl precursors. acs.org This process involves N-alkylation with bromoacetonitrile, protection of a primary alcohol, and formation of a benzylic chloride. acs.org Subsequent treatment with a strong base like lithium hexamethyldisilylazide (LiHMDS) induces cyclization to form the azetidine (B1206935) ring. acs.org
The synthesis of bis-β-lactams containing the 4-bromophenyl group has also been achieved. acs.orgnih.gov This involves the reaction of dicarboxylic acids with imines derived from 4-bromoaniline in the presence of Mukaiyama's reagent. acs.orgnih.gov
A representative multi-step synthesis is the preparation of (6S,7S,8S)-7-(4-Bromophenyl)-8-(hydroxymethyl)-4-((2-nitrophenyl)sulfonyl)-1,4-diazabicyclo[4.2.0]octan-2-one, demonstrating the construction of a fused bicyclic system containing the desired bromophenylazetidinone core. researchgate.net
Advanced Synthetic Techniques and Catalysis
Modern synthetic organic chemistry offers several advanced techniques that can be applied to the synthesis of azetidin-2-one derivatives, often providing improved efficiency, stereoselectivity, and reaction conditions.
Asymmetric hydroformylation is a powerful method for the enantioselective synthesis of chiral aldehydes from alkenes. sioc-journal.cn This technique can be applied to the synthesis of chiral azetidin-2-one derivatives, which are valuable intermediates for carbapenem (B1253116) antibiotics. google.com The process involves the use of a rhodium complex and a chiral diphosphine ligand as catalysts to hydroformylate a 4-vinylazetidin-2-one substrate. google.com This method allows for the selective formation of the desired β-formyl isomer with high selectivity. google.com The reaction can be carried out under a mixture of carbon monoxide and hydrogen gas, and may be diluted with inert gases. google.com
A key advantage of this method is the ability to control the stereochemistry at the newly formed chiral center, leading to enantiomerically enriched products. beilstein-journals.org The choice of the chiral ligand is crucial for achieving high enantioselectivity. sioc-journal.cn
Both thermal and microwave-assisted methods have been successfully employed in the synthesis of azetidin-2-one derivatives. Microwave irradiation, in particular, has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating. acs.orgnih.govajrconline.org
The synthesis of highly functionalized bis-β-lactams has been achieved using both thermal and microwave-assisted [2+2] cycloadditions between Schiff bases and in situ generated bisketenes. acs.orgnih.gov Microwave-assisted synthesis has also been used for the condensation of chloroacetyl chloride with Schiff bases to form 2-azetidinone compounds. core.ac.uk These reactions are often monitored by thin-layer chromatography (TLC) to determine completion. ajrconline.orgcore.ac.uk
The following table summarizes a comparison between thermal and microwave-assisted synthesis for a model reaction.
| Method | Reaction Time | Yield |
| Thermal | 12 h | 75% |
| Microwave | 10 min | 92% |
This is a representative example and specific results will vary depending on the reaction.
The aza-Michael addition is a versatile reaction for the formation of carbon-nitrogen bonds and has been utilized in the synthesis of azetidine amino acid derivatives. bohrium.commdpi.comnih.govresearchgate.net This method involves the addition of an amine (the aza-Michael donor) to an α,β-unsaturated ester containing an azetidine ring. mdpi.com
For example, methyl (N-Boc-azetidin-3-ylidene)acetate can be reacted with various heterocyclic amines in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. bohrium.commdpi.comnih.govresearchgate.net This approach allows for the introduction of diverse functionalities onto the azetidine scaffold. bohrium.comnih.gov The reaction conditions can be tuned to favor the formation of specific isomers. mdpi.com
Green Chemistry Approaches in Azetidinone Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of azetidinones to develop more environmentally friendly and sustainable processes. ajrconline.org A key aspect of this is the use of microwave-assisted synthesis, which can significantly reduce energy consumption and reaction times. ajrconline.org
The use of less hazardous solvents or even solvent-free conditions is another important green chemistry approach. For instance, some syntheses of azetidin-2-ones can be carried out using recyclable solvents or under solvent-free conditions, minimizing waste generation. ajrconline.org The development of catalytic methods, such as the asymmetric hydroformylation discussed earlier, also aligns with green chemistry principles by reducing the need for stoichiometric reagents. sioc-journal.cngoogle.com
Furthermore, the selection of starting materials from renewable resources and the design of synthetic routes with high atom economy are central tenets of green chemistry that are being applied to the synthesis of complex molecules like this compound and its derivatives.
Chemical Reactivity and Transformation Pathways of 4 4 Bromophenyl Azetidin 2 One
Ring-Opening Reactions of the Azetidin-2-one (B1220530) Core
The inherent ring strain of the azetidin-2-one (β-lactam) ring makes it susceptible to various ring-opening reactions, which are fundamental to its chemical reactivity and biological activity. These reactions can be initiated by acids or nucleophiles and can lead to a variety of acyclic and heterocyclic products.
Acid-Mediated Ring-Opening Mechanisms
Under acidic conditions, 4-aryl-azetidin-2-ones, including the 4-(4-bromophenyl) derivative, can undergo ring-opening. rsc.orgrsc.org The reaction is often initiated by protonation of the amide oxygen or nitrogen, which facilitates the cleavage of the C-N bond. acs.orgacs.org For instance, treatment with a strong acid like triflic acid (TfOH) can lead to the formation of a dication intermediate. rsc.org This intermediate can then react with nucleophiles present in the reaction medium. rsc.org
In the presence of benzene, the ring-opened intermediate can undergo a Friedel-Crafts-type reaction to yield 3-aryl-3-phenyl-propionamides. rsc.orgrsc.org The reaction proceeds through the formation of a cinnamamide (B152044) intermediate, which then reacts with benzene. rsc.orgrsc.org The electronic properties of the substituent on the aryl ring can influence the ratio of products obtained. rsc.org It has been shown that N-benzyl-4-aryl-azetidinones undergo ring-opening with triflic acid to form N-benzyl-cinnamamides, which can then cyclize to form 5-aryl-benzazepin-3-ones. researchgate.net
A series of N-substituted aryl azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. nih.govacs.org This highlights the influence of substituents on the nitrogen atom of the azetidine (B1206935) ring on its stability and reactivity under acidic conditions. nih.govacs.org
Regioselective Nucleophilic Ring Opening
The β-lactam ring of 4-(4-bromophenyl)azetidin-2-one is susceptible to nucleophilic attack. The regioselectivity of this attack is a critical aspect of its chemistry. Generally, strong nucleophiles attack the less sterically hindered carbon atom of unsymmetrical oxiranes, a principle that can be extended to the strained azetidinone ring. researchgate.net
The regioselective nucleophilic ring opening of epoxides is a well-established method for creating chiral centers, and similar strategies can be applied to azetidin-2-ones. frontiersin.org However, the high basicity of amine nucleophiles can sometimes quench the acid catalysts used to activate the ring. frontiersin.org Lanthanoid(III) trifluoromethanesulfonates have been shown to be effective catalysts for the regioselective nucleophilic ring opening of epoxides, suggesting their potential utility in similar reactions with azetidin-2-ones. frontiersin.org
Alkaline hydrolysis of 1-aryl-3,3-diphenyl-4-(pyrrol-2-yl)azetidin-2-ones demonstrates a complex dual-path fragmentation of the β-lactam ring, yielding various products including diphenylacetic acid and 2-iminomethylpyrroles. rsc.org This indicates that the nature of the substituents on the azetidinone ring significantly influences the outcome of nucleophilic ring-opening reactions.
Ring Expansion Reactions to Larger Heterocycles
The strained four-membered ring of azetidin-2-ones can be utilized as a synthetic precursor for the construction of larger heterocyclic systems through ring expansion reactions. acs.orgacs.org These reactions often proceed through the formation of an intermediate carbocation upon ring-opening, which is then trapped by an internal nucleophile. acs.orgacs.org
For example, acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates can produce 6,6-disubstituted 1,3-oxazinan-2-ones in high yields. acs.orgacs.org This transformation is believed to occur via protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation that is stabilized by the aryl group. acs.orgacs.org The presence of electron-donating groups on the aryl ring generally improves the yield of the ring-expanded product. acs.orgacs.org
Furthermore, cis-4-(1-chloro-1-methylethyl)-1-(ω-hydroxyalkyl)azetidin-2-ones have been shown to undergo diastereoselective transformation into bicyclic γ-lactams upon treatment with silver tetrafluoroborate (B81430) (AgBF4) and pyridine. nih.gov This reaction proceeds through the formation of an N-acyliminium ion intermediate, which is generated by the ring expansion of the starting β-lactam. nih.gov
Derivatization and Functionalization at the Bromophenyl Moiety
The bromophenyl group of this compound provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. The bromine atom can be readily transformed using various palladium-catalyzed cross-coupling reactions.
For instance, the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid derivatives has been reported, which involves the Pfitzinger reaction of isatin (B1672199) with 4-bromoacetophenone. nih.gov This quinoline (B57606) derivative can then be further functionalized. nih.gov Similarly, the synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been achieved by reacting p-bromoacetophenone with thiourea (B124793) in the presence of iodine. nih.gov
Furthermore, the synthesis of 3,3'-(ethane-1,2-diylbis(sulfanediyl))bis(1,4-bis(4-bromophenyl)azetidin-2-one) has been accomplished by reacting 2,2'-(ethane-1,2-diylbis(sulfanediyl))diacetic acid with 4-bromo-N-(4-bromobenzylidene)aniline. researchgate.net This demonstrates the feasibility of incorporating the this compound scaffold into larger molecular architectures.
The table below summarizes some examples of derivatization reactions at the bromophenyl moiety.
| Starting Material | Reagents and Conditions | Product | Reference |
| Isatin, 4-Bromoacetophenone | Refluxing ethanol, basic conditions | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | nih.gov |
| p-Bromoacetophenone, Thiourea | Iodine | 4-(4-Bromophenyl)thiazol-2-amine | nih.gov |
| 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diacetic acid, 4-Bromo-N-(4-bromobenzylidene)aniline | - | 3,3'-(Ethane-1,2-diylbis(sulfanediyl))bis(1,4-bis(4-bromophenyl)azetidin-2-one) | researchgate.net |
Cycloaddition Reactions Leading to Fused or Spiro Heterocyclic Systems
The azetidin-2-one ring can participate in cycloaddition reactions to form more complex fused or spirocyclic heterocyclic systems. researchgate.netdigitellinc.comresearchgate.netresearchgate.netacs.orgnih.govutrgv.edumdpi.comresearchgate.net These reactions are of significant interest due to the potential biological activities of the resulting compounds. researchgate.netdigitellinc.comutrgv.edu
The Staudinger [2+2] ketene-imine cycloaddition is a widely used method for the synthesis of β-lactams and can be adapted to create spiro-β-lactams. digitellinc.comutrgv.edumdpi.comresearchgate.net This reaction involves the in-situ generation of a ketene (B1206846) which then reacts with an imine. mdpi.comresearchgate.net The synthesis of spiro-β-lactam-pyrroloquinoline scaffolds has been achieved through a sequential Ugi-4CR/SNAr/SN2 reaction sequence. acs.org
Monocyclic azetidin-2,3-diones can serve as precursors for the synthesis of spiro-fused azetidin-2-ones through a p-toluenesulfonic acid (p-TSA) catalyzed cyclocondensation reaction with difunctionalized substrates. researchgate.net Additionally, intramolecular sulfenyl-cyclization of cis-C3-alkyloxy-C4-thiophenyl substituted monocyclic β-lactams has been used to furnish spirocyclic-β-lactams. researchgate.net
The table below provides examples of cycloaddition reactions involving azetidin-2-ones.
| Reactants | Reaction Type | Product | Reference |
| Isatin Schiff bases, Phenylacetic acids | Ketene-imine cycloaddition | Spirooxindolo-β-lactams | acs.org |
| Ugi adduct from 2-chloro-3-formylquinoline | Ugi-4CR/SNAr/SN2 | Spiro-β-lactam-pyrroloquinolines | acs.org |
| Monocyclic azetidin-2,3-diones, Difunctionalized substrates | p-TSA catalyzed cyclocondensation | Spiro-fused azetidin-2-ones | researchgate.net |
| cis-C3-Alkyloxy-C4-thiophenyl substituted monocyclic β-lactams | Intramolecular sulfenyl-cyclization | Spirocyclic-β-lactams | researchgate.net |
Computational and Theoretical Investigations of 4 4 Bromophenyl Azetidin 2 One
Quantum Chemical Studies on Molecular and Electronic Structure
Quantum chemical studies are fundamental to understanding the intrinsic properties of 4-(4-Bromophenyl)azetidin-2-one at the atomic level. These computational methods model the molecule's electron distribution to predict its geometry and electronic behavior.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density to calculate the ground-state energy. For molecules like this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles.
The optimization process systematically adjusts the atomic coordinates to find the configuration with the lowest possible energy. The resulting structure represents the molecule's most probable conformation. These theoretical structures can be validated by comparison with experimental data from X-ray crystallography. For instance, crystallographic studies on the related compound 1-(4-bromophenyl)azetidin-2-one (B1281919) have confirmed that both the β-lactam and the phenyl rings are essentially planar. It is expected that DFT-optimized geometries for this compound would be in close agreement with such experimental findings.
Table 1: Representative Theoretical Bond Parameters for Azetidinone Derivatives
| Parameter | Bond | Predicted Value (Å or °) | Method/Basis Set |
|---|---|---|---|
| Bond Length | C=O | ~1.21 | B3LYP/6-31G* |
| Bond Length | N-C(carbonyl) | ~1.38 | B3LYP/6-31G* |
| Bond Length | C-Br | ~1.91 | B3LYP/6-31G* |
| Bond Angle | C-N-C | ~91.5 | B3LYP/6-31G* |
| Bond Angle | N-C-C | ~86.0 | B3LYP/6-31G* |
Note: Data is representative of typical azetidinone structures calculated using DFT and may not correspond to the exact values for this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO is often centered on the carbonyl group of the β-lactam ring. DFT calculations are employed to determine the energies of these orbitals and the resulting energy gap, which helps in predicting how the molecule will interact in chemical reactions.
Table 2: Frontier Molecular Orbital Energies and Energy Gap
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 to -7.0 | Electron-donating capacity, localized on the bromophenyl ring |
| LUMO | -1.0 to -1.5 | Electron-accepting capacity, localized on the β-lactam ring |
| Energy Gap (ΔE) | 5.0 to 6.0 | Indicator of chemical stability and reactivity |
Note: The values are typical ranges for similar aromatic β-lactam compounds and serve as an illustrative example.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
In an MEP map of this compound, the most negative potential (typically colored red) is concentrated around the carbonyl oxygen atom, identifying it as a primary site for electrophilic attack. Regions of positive potential (colored blue) are usually found around the hydrogen atoms, particularly the N-H proton of the lactam ring, indicating sites susceptible to nucleophilic attack. The bromine atom also influences the charge distribution, creating a region of slight negative potential. This analysis is vital for predicting non-covalent interactions, such as hydrogen bonding, which are critical for the molecule's biological activity.
Prediction and Validation of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to calculate electronic transitions, which correspond to UV-Visible absorption spectra.
Similarly, vibrational frequencies can be computed to predict Infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the C=O stretch of the β-lactam ring (typically a strong band around 1750-1780 cm⁻¹), N-H stretching, and various vibrations associated with the bromophenyl group. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated to aid in structure elucidation. Comparing these predicted spectra with experimentally obtained data serves as a stringent test of the accuracy of the computed molecular structure. mdpi.comnih.gov
Thermodynamic Parameters and Energetic Considerations of Reactions
Theoretical calculations can provide valuable information on the thermodynamic stability of this compound and the energetics of its formation. The Staudinger ketene-imine cycloaddition is a primary method for synthesizing β-lactams. wikipedia.orgorganic-chemistry.org DFT calculations can be used to model the reaction mechanism, identify transition states, and calculate activation energies. organic-chemistry.orgmdpi.com
By computing thermodynamic parameters such as the enthalpy of formation (ΔH), Gibbs free energy of formation (ΔG), and entropy (S), the feasibility and spontaneity of the synthesis reaction can be assessed. mdpi.com For instance, a negative ΔG indicates a spontaneous reaction. These calculations can also explain the stereoselectivity (cis/trans isomer formation) of the reaction by comparing the energies of the different transition states leading to each isomer. organic-chemistry.org Computational studies have shown that the reaction's outcome is often determined by the steric and electronic nature of substituents on the reactants. mdpi.com
Molecular Modeling and Docking Studies for Mechanistic Insights into Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Given the history of β-lactam compounds as antibiotics, a common target for docking studies would be bacterial enzymes like β-lactamases or penicillin-binding proteins (PBPs). The docking process involves placing the this compound molecule into the active site of the target protein and calculating a "docking score," which estimates the binding affinity. The simulation reveals potential key interactions, such as hydrogen bonds between the lactam's carbonyl oxygen or N-H group and amino acid residues in the active site. The bromophenyl group can also form hydrophobic or halogen-bonding interactions. These insights are crucial for understanding the molecule's mechanism of action and for designing more potent derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of Azetidinone Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govfiveable.me The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally similar molecules are dependent on the changes in their molecular features. fiveable.me These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent therapeutic agents and reducing the time and resources required for drug discovery. nih.govfiveable.me
For azetidin-2-one (B1220530) analogues, QSAR studies have been crucial in elucidating the structural requirements for various biological activities, including antimicrobial and anticancer effects. ptfarm.plnih.gov These investigations correlate molecular descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties—with observed biological activities.
Research into a series of 2-azetidinone derivatives has demonstrated that their antimicrobial and anticancer activities can be effectively modeled using QSAR. ptfarm.plnih.gov These models offer valuable insights into the structural basis of their biological actions and allow for the estimation of properties for novel chemical compounds without the need for synthesis and testing. ptfarm.pl
Further 2D QSAR studies on other novel 2-azetidinone series for their antibacterial activity against Bacillus subtilis have identified other critical descriptors. sphinxsai.com These analyses revealed that Atomic Valence Connectivity Index, element count, electro-topological state contributions, and alignment-independent descriptors are primarily responsible for the observed biological activity. sphinxsai.com The models developed showed a significant correlation between the antibacterial activity and descriptors such as Hydrogencounts, SddsN(nitro)E-index, and the alignment-independent descriptor T_C_Cl_3. sphinxsai.com The information provided by these 2D QSAR models can enhance the understanding of structural requirements for antibacterial potency and aid in the design of novel, more effective molecules. sphinxsai.com
The structure-activity relationship (SAR) derived from these studies indicates that specific substitutions play a critical role. For instance, the presence of an electron-withdrawing group, such as a bromo (-Br) group, on the benzylidene portion of the molecule was found to improve the antimicrobial activity against Candida albicans and Staphylococcus aureus. ptfarm.pl
The table below summarizes key molecular descriptors and their influence on the biological activity of azetidinone analogues as identified in various QSAR studies.
| Descriptor Type | Specific Descriptor | Associated Biological Activity | Influence on Activity | Reference |
| Topological | Balaban index (J) | Antibacterial, Antifungal | Governs activity | ptfarm.plnih.gov |
| Topological | Valence molecular connectivity indices (⁰χv, ¹χv) | Antibacterial, Antifungal | Governs activity | ptfarm.plnih.gov |
| Physicochemical | Hydrogencounts | Antibacterial | Significant correlation | sphinxsai.com |
| Electro-topological | SddsN(nitro)E-index | Antibacterial | Significant correlation | sphinxsai.com |
| Alignment-Independent | T_C_Cl_3 | Antibacterial | Significant correlation | sphinxsai.com |
| Structural Feature | Electron-withdrawing group (-Br) | Antimicrobial | Improves activity | ptfarm.pl |
These computational models provide a robust framework for prioritizing the synthesis of new azetidinone derivatives. By focusing on compounds predicted to have high activity, researchers can streamline the discovery process, making it more efficient and cost-effective.
Structure Activity Relationships Sar and Mechanistic Aspects in Biological Systems
Influence of Substituents on Bioactivity Profiles
The biological activity of azetidin-2-one (B1220530) derivatives can be dramatically altered by the nature and position of substituents on the heterocyclic ring. globalscitechocean.com Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.
Impact of Halogenation (Bromine) and Other Substituents on Pharmacological Potential
The presence of a halogen, such as bromine, on the phenyl ring at the C-4 position of the azetidin-2-one core plays a significant role in modulating the pharmacological potential of these compounds. Studies on various azetidin-2-one derivatives have demonstrated that halogen substituents can enhance antimicrobial and anti-inflammatory activities. scirp.org
For instance, research on a series of azetidin-2-ones revealed that compounds with iodine and bromine substitutions on the aromatic ring were more potent anti-inflammatory agents compared to those with chlorine. scirp.org Specifically, a study on trisubstituted azetidin-2-one derivatives as combretastatin (B1194345) A-4 analogues highlighted the effects of various substituents. cu.edu.eg When keeping the 3,4,5-trimethoxyphenyl ring at N-1 and a 2-bromophenyl substituent at C-4 constant, modifications at the C-3 position led to varied cytotoxic activity against cancer cell lines. cu.edu.eg A phenyl group at C-3 showed significant anticancer efficacy, which was slightly reduced when replaced by a chloro substituent. cu.edu.eg
The following table summarizes the impact of halogenation on the bioactivity of selected azetidin-2-one derivatives:
| Compound/Derivative | Substitution | Biological Activity | Reference |
| Azetidin-2-ones | Iodine and Bromine on aromatic ring | Potent anti-inflammatory agents | scirp.org |
| Trisubstituted azetidin-2-one | 2-Bromophenyl at C-4, Phenyl at C-3 | Good anticancer efficacy | cu.edu.eg |
| Trisubstituted azetidin-2-one | 2-Bromophenyl at C-4, Chloro at C-3 | Reduced cytotoxic activity compared to phenyl at C-3 | cu.edu.eg |
| 3'-[5-(4'-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine | 4'-Bromophenyl group | Potent tyrosinase inhibitor | researchgate.net |
Effects of Electron-Withdrawing and Electron-Donating Groups on Bioactivity
The electronic properties of substituents on the azetidin-2-one scaffold significantly influence its biological activity. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the pharmacokinetics and pharmacodynamics of these compounds.
Research has shown that the introduction of an electron-withdrawing trifluoromethyl group (-CF3) can enhance the binding affinity of pyrimidine-based compounds to matrix metalloproteinase-7, suggesting a similar potential for azetidin-2-one derivatives. researchgate.net In the context of 1,3,4-oxadiazole/thiadiazole-containing azetidin-2-one derivatives, para-substituted halogen and nitro groups (both EWGs) demonstrated notable potential against MCF-7 cancer cell lines and various microbial strains. nih.gov This suggests that the electron-withdrawing nature of the bromine atom in 4-(4-bromophenyl)azetidin-2-one could contribute positively to its bioactivity.
The table below illustrates the influence of electronic groups on the bioactivity of azetidin-2-one and related heterocyclic compounds:
| Compound Class | Substituent Type | Effect on Bioactivity | Reference |
| Pyrimidine-based compounds | Electron-withdrawing (-CF3) | Improved binding to matrix metalloproteinase-7 | researchgate.net |
| Azetidin-2-one derivatives with 1,3,4-oxadiazole/thiadiazole | Electron-withdrawing (halogen, nitro) | Remarkable potential against MCF-7 cancer cells and microbes | nih.gov |
| 1,4-Diaryl-2-azetidinones | Electron-donating (4-methoxyaryl) | Potent antiproliferative activity | acs.org |
Azetidin-2-one Core as a Pharmacophore in Molecular Recognition
The four-membered β-lactam ring of azetidin-2-one is a well-recognized pharmacophore, a key structural feature responsible for a molecule's biological activity. globalscitechocean.comiipseries.org This scaffold is present in a wide range of clinically important drugs, most notably the penicillin and cephalosporin (B10832234) families of antibiotics. sciensage.infoiipseries.org The strained nature of the β-lactam ring is crucial for its chemical reactivity and ability to interact with biological targets. iipseries.orgnih.gov
The azetidin-2-one core can act as a mechanism-based inhibitor, particularly for enzymes that utilize a serine nucleophile in their active site. nih.gov The strained ring can be opened, leading to the formation of a stable acyl-enzyme intermediate, thereby inactivating the enzyme. nih.gov Beyond its role in antibiotics, the azetidin-2-one scaffold has been incorporated into drugs targeting various other biological processes, including cholesterol absorption inhibition and protease inhibition. iipseries.orgnih.gov
The versatility of the azetidin-2-one core allows for its derivatization to create libraries of compounds with diverse biological activities. nih.govnih.gov For example, it has been used as a rigid scaffold to replace the flexible ethylene (B1197577) bridge in combretastatin A-4, a potent anticancer agent, leading to new tubulin polymerization inhibitors. acs.orgnih.govresearchgate.net This demonstrates the utility of the azetidin-2-one ring as a foundational element in the design of novel therapeutic agents that can effectively interact with specific biological targets. The ability to introduce various substituents at different positions on the ring allows for the fine-tuning of the molecule's properties to achieve desired biological effects. globalscitechocean.comnih.gov
Mechanistic Investigations of Biological Targets for Azetidinone Derivatives
The diverse biological activities of azetidinone derivatives stem from their ability to interact with and modulate the function of various cellular targets. sciensage.info Extensive research has been dedicated to elucidating the mechanisms of action of these compounds, with a particular focus on their anticancer properties.
Tubulin Inhibition and Antimitotic Activity
A significant number of azetidin-2-one derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. acs.orgnih.govnih.gov By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis (programmed cell death) in cancer cells. nih.govacs.org
Many of these azetidinone-based tubulin inhibitors are designed as analogues of combretastatin A-4, a natural product known to bind to the colchicine-binding site on tubulin. acs.orgnih.govnih.gov The azetidin-2-one ring in these analogues often serves as a rigid linker, replacing the cis-double bond of combretastatin A-4, to correctly position the aryl rings required for binding to tubulin. acs.orgnih.gov
For instance, a series of 1,4-diaryl-2-azetidinones demonstrated potent antiproliferative activity against various cancer cell lines, with the most active compounds showing IC50 values in the nanomolar range. acs.org These compounds were found to inhibit tubulin polymerization, leading to G2/M arrest and apoptosis. acs.org Similarly, novel 3-amido-1,4-diaryl-2-azetidinones, developed as combretastatin A4 analogues, also exhibited significant inhibitory activity against tubulin polymerization. nih.gov
The following table summarizes the tubulin inhibition and antimitotic activity of selected azetidin-2-one derivatives:
| Derivative Class | Mechanism of Action | Outcome | Reference |
| 1,4-Diaryl-2-azetidinones | Inhibition of tubulin polymerization | G2/M cell cycle arrest, apoptosis | acs.org |
| 3-Amino-2-azetidinone derivatives | Inhibition of tubulin polymerization | Nanomolar anti-proliferative activity | nih.gov |
| 3-(Prop-1-en-2-yl)azetidin-2-ones | Inhibition of tubulin polymerization at the colchicine-binding site | G2/M cell cycle arrest, apoptosis | nih.gov |
| 1,4-Diaryl-2-azetidinone analogues of combretastatin A-4 | Inhibition of tubulin polymerization | Potent nanomolar activity in breast cancer cell lines | acs.org |
Inhibition of Specific Biological Targets by Heterocyclic Scaffolds
Beyond tubulin, the versatile azetidin-2-one scaffold has been incorporated into inhibitors of a wide array of other specific biological targets. sciensage.info The reactivity of the β-lactam ring makes it a suitable warhead for inhibiting various enzymes. nih.gov
For example, azetidin-2-one derivatives have been designed as inhibitors of cysteine proteases, such as cathepsins B, L, K, and S. nih.gov The β-lactam ring in these inhibitors is designed to interact with the nucleophilic thiol group in the active site of these proteases, leading to potent inhibition. nih.gov Some 3-acylamino-azetidin-2-one derivatives have shown inhibitory activities for cathepsins L, K, and S at nanomolar or even subnanomolar concentrations. nih.gov
Furthermore, azetidinone derivatives have been investigated as inhibitors of other enzymes, including human chymase and β-lactamases. iipseries.orgnih.gov A series of 3-benzylazetidine-2-one compounds were found to be highly effective inhibitors of human chymase. iipseries.org In another study, N-aryl 3-halogenated azetidin-2-ones were shown to be competitive inhibitors of TEM-1 β-lactamase, an enzyme responsible for antibiotic resistance. nih.gov
The ability to modify the substituents on the azetidin-2-one ring allows for the targeting of a diverse range of enzymes and receptors, highlighting the broad therapeutic potential of this heterocyclic scaffold. sciensage.info
Advanced Applications and Future Research Directions in Medicinal Chemistry
4-(4-Bromophenyl)azetidin-2-one as a Synthetic Building Block for Complex Molecules
The strained four-membered ring of this compound makes it an excellent electrophile, susceptible to nucleophilic attack and ring-opening reactions. This reactivity has been harnessed by chemists to use it as a versatile starting material for the synthesis of more complex and biologically active molecules. The presence of the bromophenyl group also provides a handle for further functionalization through cross-coupling reactions, significantly expanding its synthetic utility.
One notable application is in the solid-phase synthesis of diverse biaryl- and styryl-substituted β-lactams. acs.orgacs.org This approach allows for the generation of large libraries of compounds for high-throughput screening. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be employed to introduce a variety of substituents at the para-position of the phenyl ring, leading to a wide array of derivatives with potentially enhanced biological activities. acs.orgacs.orgwjarr.com
Furthermore, the azetidinone ring itself can be cleaved under specific conditions to yield α-amino acids and their amides, which are fundamental components of many biologically active peptides and natural products. amanote.com This strategic ring-opening provides a stereocontrolled route to these valuable chiral building blocks.
Table 1: Examples of Complex Molecules Synthesized from 4-Arylazetidin-2-one Scaffolds
| Starting Material Class | Reaction Type | Resulting Complex Molecule | Potential Application | Reference |
| 4-Arylazetidin-2-one | Ring-opening | α-Amino acid amides | Peptide synthesis | amanote.com |
| Resin-bound 4-iodophenylazetidin-2-one | Suzuki cross-coupling | 4-Biaryl azetidin-2-ones | Drug discovery libraries | acs.orgacs.org |
| 4-Arylazetidin-2-one | Fries-like rearrangement | 2,3-Dihydro-4(1H)-quinolinones | Heterocyclic synthesis | nih.gov |
| 4-Oxoazetidine-2-carbaldehyde | Knoevenagel condensation/1,3-dipolar cycloaddition | Spiropyrrolizidine/pyrrolothiazole hybrids | Novel therapeutic agents | bohrium.com |
Integration into Hybrid Heterocyclic Systems (e.g., Pyrazole (B372694), Oxadiazole, Thiadiazole)
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. This approach can lead to compounds with improved potency, novel mechanisms of action, and a reduced likelihood of developing drug resistance. mdpi.com this compound is an ideal candidate for this strategy, and its derivatives have been successfully integrated with various heterocyclic systems, including pyrazoles, oxadiazoles, and thiadiazoles. nih.govbenthamdirect.com
Pyrazole Hybrids: Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govmdpi.comnih.gov The synthesis of pyrazole-azetidinone hybrids often involves the reaction of a suitably functionalized pyrazole precursor with the azetidinone core. For example, a common route involves the condensation of a pyrazole carbaldehyde with an amino-functionalized azetidinone. researchgate.net
Oxadiazole and Thiadiazole Hybrids: 1,3,4-Oxadiazole and 1,3,4-thiadiazole (B1197879) moieties are also privileged structures in medicinal chemistry, frequently found in compounds with antimicrobial and anticancer properties. nih.govnih.govnih.govtubitak.gov.trnih.gov The synthesis of these hybrids can be achieved through various synthetic routes. A typical approach involves the reaction of a hydrazide with an azetidinone derivative, followed by cyclization to form the oxadiazole or thiadiazole ring. researchgate.net The resulting hybrid molecules often exhibit synergistic or additive biological effects, surpassing the activity of the individual components. nih.gov
Table 2: Examples of Hybrid Heterocyclic Systems Incorporating the Azetidinone Core
| Hybrid System | Synthetic Strategy | Potential Biological Activity | Reference |
| Pyrazole-Azetidinone | Condensation of pyrazole carbaldehyde with amino-azetidinone | Antimicrobial, Anticancer | nih.govresearchgate.net |
| Oxadiazole-Azetidinone | Cyclization of hydrazide-azetidinone intermediate | Antimicrobial, Anticancer | nih.govresearchgate.net |
| Thiadiazole-Azetidinone | Cyclization of thiosemicarbazide-azetidinone intermediate | Antimicrobial, Anticancer | nih.govtubitak.gov.trkoreascience.kr |
Exploration of Novel Therapeutic Areas Based on Mechanistic Understanding
While the initial therapeutic focus of azetidinones was on their antibacterial properties, research has expanded to explore their potential in a multitude of other disease areas. This diversification is largely driven by a deeper understanding of the mechanisms of action of various this compound derivatives.
For example, certain azetidinone derivatives have demonstrated significant anticancer activity. Their mechanism of action can involve the inhibition of key enzymes involved in cancer cell proliferation, such as tubulin polymerization. researchgate.net By designing molecules that specifically target these pathways, researchers are developing a new generation of potent and selective anticancer agents.
Furthermore, the anti-inflammatory properties of some azetidinone derivatives are being investigated. The mechanism may involve the inhibition of inflammatory mediators or enzymes, opening up possibilities for the treatment of chronic inflammatory diseases. The versatility of the azetidinone scaffold allows for the fine-tuning of its structure to optimize its activity against specific molecular targets.
Innovations in Catalytic and Sustainable Synthesis of Azetidinone Derivatives
The synthesis of azetidinone derivatives has traditionally relied on methods that can be harsh and generate significant waste. In recent years, there has been a strong push towards the development of more innovative, catalytic, and sustainable synthetic methodologies.
Catalytic Approaches: Palladium-catalyzed cross-coupling reactions have proven to be highly efficient for the synthesis of 4-arylazetidin-2-ones, allowing for the introduction of a wide range of substituents under mild conditions. acs.orgacs.orgwjarr.com Other catalytic systems, such as those based on zinc chloride, have also been developed for the synthesis of related heterocyclic systems. organic-chemistry.org
Sustainable Methods: Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods. scite.ai This technique often leads to shorter reaction times, higher yields, and reduced solvent consumption. Furthermore, the development of organoautocatalytic systems, where a product of the reaction itself acts as a catalyst, represents a significant step towards more sustainable chemical processes. fau.eu These methods align with the principles of green chemistry, aiming to minimize the environmental impact of chemical synthesis. amanote.com
Design Principles for Overcoming Drug Resistance in Azetidinone-based Agents
The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. nih.govwikipedia.org For azetidinone-based antibiotics, resistance often arises from the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring and inactivate the drug. In cancer therapy, resistance can develop through various mechanisms, including altered drug metabolism and decreased drug accumulation. nih.gov
To combat this, medicinal chemists are employing several design principles:
Hybrid Molecule Design: As discussed earlier, combining the azetidinone scaffold with other pharmacophores can lead to molecules with multiple modes of action, making it more difficult for resistance to develop. mdpi.comfrontiersin.org
Targeting Resistance Mechanisms: Another strategy is to design molecules that are less susceptible to the resistance mechanisms. For example, modifying the structure of the azetidinone to sterically hinder the approach of β-lactamase enzymes can restore antibacterial activity.
Development of Non-traditional Targets: Research is also focused on identifying and targeting novel bacterial or cancer cell pathways that are less prone to the development of resistance. nih.gov
By integrating these design principles, researchers are actively working to develop new this compound derivatives that can effectively overcome existing drug resistance mechanisms and provide new therapeutic options for a range of diseases.
Q & A
Q. What are the common synthetic routes for 4-(4-Bromophenyl)azetidin-2-one?
The synthesis typically involves multi-step reactions, such as:
- Condensation : Reaction of 4-bromophenyl-substituted precursors with ketones or aldehydes under reflux conditions.
- Cyclization : Formation of the azetidin-2-one ring via Staudinger or Kinugasa reactions, often using chlorinating agents (e.g., chloracetyl chloride) in dry solvents like benzene or THF .
- Purification : Recrystallization in ethanol or methanol to achieve >95% purity, confirmed by melting point analysis and NMR .
Q. Which characterization techniques are essential for confirming its structure?
Key methods include:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–Br: 1.897 Å) and dihedral angles (e.g., 111.2° for α in triclinic systems) .
- NMR spectroscopy : and NMR data (e.g., δ 0.016–0.543 ppm for Br1) validate substituent positions .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M + Na] at m/z 447.99) confirm molecular weight .
Q. What biological activities have been explored for this compound?
Studies focus on:
- Anticancer potential : Evaluated via antiproliferative assays (e.g., against MCF-7 cells), with IC values compared to combretastatin A-4 derivatives .
- Antimicrobial screening : Tested using agar diffusion against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Critical parameters include:
Q. How do structural variations impact crystallographic data interpretation?
Q. What strategies resolve contradictions in biological activity data?
Q. How can computational modeling complement experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
